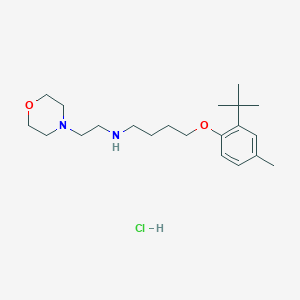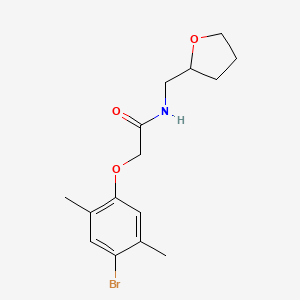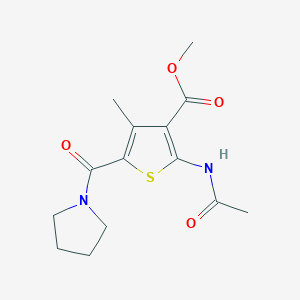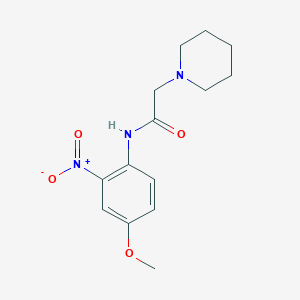
4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride
Vue d'ensemble
Description
4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a methylphenoxy group, and a morpholinyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the alkylation of 2-tert-butyl-4-methylphenol with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate. This intermediate is then reacted with a butyl halide to introduce the butyl chain. The final step involves the reaction of the butylated phenoxy compound with 2-(4-morpholinyl)ethylamine in the presence of a suitable catalyst to form the desired amine compound, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of solid acid catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the amine group can produce secondary or tertiary amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications. Its stability and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of 4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The presence of the morpholinyl group allows for interactions with polar and non-polar regions of the target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the tert-butyl and methylphenol groups but lacks the butyl and morpholinyl groups.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methylphenol group but lacks the butyl and morpholinyl groups.
2-tert-Butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of the morpholinyl group.
Uniqueness
The uniqueness of 4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrophobic (tert-butyl, methylphenoxy) and hydrophilic (morpholinyl) groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
4-(2-tert-butyl-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2.ClH/c1-18-7-8-20(19(17-18)21(2,3)4)25-14-6-5-9-22-10-11-23-12-15-24-16-13-23;/h7-8,17,22H,5-6,9-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKLJUYZQEJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCN2CCOCC2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4207880.png)
![N~1~-[2-(4-BROMOANILINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE](/img/structure/B4207887.png)
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4207897.png)

![1-Benzyl-4-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4207909.png)
![1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol](/img/structure/B4207915.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4207925.png)
![N-(4-fluorophenyl)-3-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B4207928.png)


![N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-N-(prop-2-en-1-yl)methanesulfonamide](/img/structure/B4207939.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4207943.png)
![Methyl 4,5-dimethoxy-2-[2-(2-methylphenoxy)propanoylamino]benzoate](/img/structure/B4207955.png)

